molecular formula C21H20BrN3O3S B15033997 N-{(E)-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

N-{(E)-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide

Cat. No.: B15033997
M. Wt: 474.4 g/mol
InChI Key: PBGUOGPNEYBMAX-UHFFFAOYSA-N
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Description

3-[(E)-{[3-(3-BROMO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a brominated methoxyphenyl group, and a thiolane-11-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[3-(3-BROMO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3-bromo-4-methoxybenzaldehyde with 1-phenyl-1H-pyrazol-4-amine under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with thiolane-11-dione in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[3-(3-BROMO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

3-[(E)-{[3-(3-BROMO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-{[3-(3-BROMO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-{[3-(3-BROMO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}AMINO]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its combination of a pyrazole ring, a brominated methoxyphenyl group, and a thiolane-11-dione moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C21H20BrN3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

1-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-N-(1,1-dioxothiolan-3-yl)methanimine

InChI

InChI=1S/C21H20BrN3O3S/c1-28-20-8-7-15(11-19(20)22)21-16(12-23-17-9-10-29(26,27)14-17)13-25(24-21)18-5-3-2-4-6-18/h2-8,11-13,17H,9-10,14H2,1H3

InChI Key

PBGUOGPNEYBMAX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=NC3CCS(=O)(=O)C3)C4=CC=CC=C4)Br

Origin of Product

United States

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